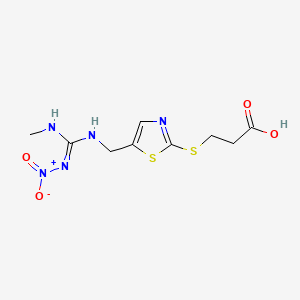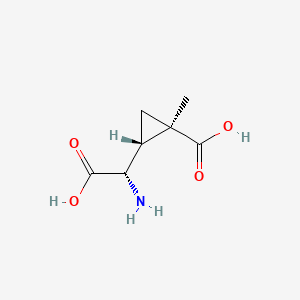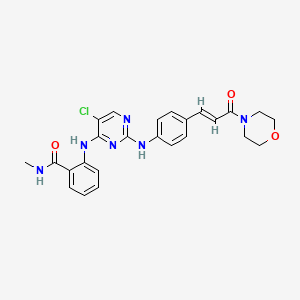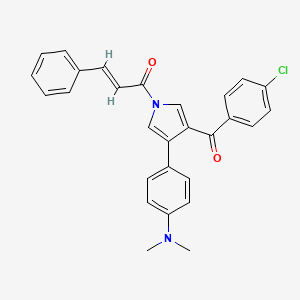
Clothianidin-2-S-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clothianidin-2-S-propanoic acid is a derivative of clothianidin, a neonicotinoid insecticide. This compound is primarily used in scientific research, particularly in the study of insecticides. It is known for its high efficiency and selectivity in targeting nicotinic acetylcholine receptors in insects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clothianidin-2-S-propanoic acid involves several steps, starting from the base compound clothianidinThis can be achieved through various chemical reactions, including esterification and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Clothianidin-2-S-propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Wissenschaftliche Forschungsanwendungen
Clothianidin-2-S-propanoic acid is widely used in scientific research, particularly in the study of insecticides. Its applications include:
Chemistry: Used as a model compound to study the behavior of neonicotinoids.
Biology: Used to study the effects of neonicotinoids on insect physiology.
Industry: Used in the development of new insecticidal formulations
Wirkmechanismus
Clothianidin-2-S-propanoic acid exerts its effects by targeting nicotinic acetylcholine receptors in insects. These receptors are located at the postsynaptic membrane and are crucial for nerve signal transmission. By binding to these receptors, this compound disrupts normal nerve function, leading to paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Thiamethoxam: A neonicotinoid that is metabolized into clothianidin in the environment.
Acetamiprid: A neonicotinoid with a slightly different chemical structure but similar insecticidal properties.
Uniqueness
Clothianidin-2-S-propanoic acid is unique due to its specific chemical structure, which allows for high selectivity and efficiency in targeting nicotinic acetylcholine receptors. This makes it a valuable compound for research and development in the field of insecticides .
Eigenschaften
Molekularformel |
C9H13N5O4S2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[[5-[[[(E)-N-methyl-N'-nitrocarbamimidoyl]amino]methyl]-1,3-thiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H13N5O4S2/c1-10-8(13-14(17)18)11-4-6-5-12-9(20-6)19-3-2-7(15)16/h5H,2-4H2,1H3,(H,15,16)(H2,10,11,13) |
InChI-Schlüssel |
RHZHMAPQLNKMEL-UHFFFAOYSA-N |
Isomerische SMILES |
CN/C(=N\[N+](=O)[O-])/NCC1=CN=C(S1)SCCC(=O)O |
Kanonische SMILES |
CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)

![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)

![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



